molecular formula C12H12ClF3O3 B14794707 Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate

Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate

Cat. No.: B14794707
M. Wt: 296.67 g/mol
InChI Key: LUTVYFDUMQLFAE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate is an organic compound with a complex structure, characterized by the presence of a benzoate group, a chloroethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with 4-(trifluoromethyl)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloroethoxy group.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloroethoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate can be compared with similar compounds such as:

    Ethyl 2-(2-chloroethoxy)acetate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(2-Chloroethoxy)ethanol: A simpler compound with fewer functional groups, used as an intermediate in organic synthesis.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the ester and chloroethoxy functionalities.

Properties

Molecular Formula

C12H12ClF3O3

Molecular Weight

296.67 g/mol

IUPAC Name

ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H12ClF3O3/c1-2-18-11(17)9-4-3-8(12(14,15)16)7-10(9)19-6-5-13/h3-4,7H,2,5-6H2,1H3

InChI Key

LUTVYFDUMQLFAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCCCl

Origin of Product

United States

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